1,3-Dinitrobenzene
Overview
Description
1,3-Dinitrobenzene, also known as m-dinitrobenzene, is primarily used in the synthesis of explosives. It persists in the environment and poses risks through inhalation and dermal contact. Its environmental degradation is slow, and it shows little evidence of bioaccumulation (S. J. Klein, 2014).
Synthesis Analysis
1,3-Dinitrobenzene can be synthesized from bromobenzene by nitration in water. This method results in a high yield (94.8%) and product purity above 99.0%, as evidenced in the synthesis of similar compounds like 1-bromo-2,4-dinitrobenzene (Jiaming Xuan et al., 2010).
Molecular Structure Analysis
The molecular structure of 1,3-Dinitrobenzene shows that both nitro groups in the molecule are twisted out of the aromatic plane, about the C—N bonds. This configuration is attributed to intramolecular steric effects (J. Trotter, 1961).
Chemical Reactions and Properties
1,3-Dinitrobenzene undergoes metabolism and protein binding in various biological systems. It forms metabolites like nitroaniline and nitrophenylhydroxylamine under anaerobic conditions, with different metabolite formation in liver and seminiferous tubules (Ian T. Reeve & Marion G. Miller, 2002).
Physical Properties Analysis
The crystal structure studies of 1,3-dinitrobenzene and its derivatives provide insights into its physical properties, such as hydrogen bonding patterns and molecular conformation in different states (C. Glidewell et al., 2001).
Chemical Properties Analysis
The interaction of 1,3-Dinitrobenzene with other chemicals, such as in charge-transfer complexes with aliphatic amines, reveals its chemical properties. These studies show the stability of these complexes and their thermodynamic parameters (K. Sharma & S. C. Lahiri, 2011).
Scientific Research Applications
Photosensitive Protecting Groups
One of the promising areas of application for nitrobenzene derivatives, including compounds similar to 1,3-dinitrobenzene, is in the development of photosensitive protecting groups. These groups are utilized in synthetic chemistry for the temporary modification of reactive sites in molecules during synthesis. The use of photosensitive protecting groups, such as 2-nitrobenzyl and 3,5-dimethoxybenzyl, has shown great promise, indicating a potential area for the application of 1,3-dinitrobenzene derivatives in facilitating complex chemical syntheses (B. Amit, U. Zehavi, A. Patchornik, 1974).
Nucleophilic Aromatic Substitution
In a study on nucleophilic aromatic substitution reactions, 1,3-dinitrobenzene's structural analogs were explored for their reactivity. These reactions are fundamental in creating a wide range of compounds, including those with potential pharmaceutical applications. The study elucidates the mechanism of substitution, where nitro groups are replaced by nucleophiles, offering insights into how 1,3-dinitrobenzene might behave under similar conditions (F. Pietra, D. Vitali, 1972).
Sensing Applications
Luminescent micelles incorporating nitroaromatic compounds, including 1,3-dinitrobenzene, have been studied for their potential in sensing applications. These nano-structured materials can act as chemical sensors for detecting hazardous materials, showcasing the utility of 1,3-dinitrobenzene derivatives in creating advanced sensing technologies (Shashikana Paria et al., 2022).
Advanced Material Synthesis
Research on the synthesis of advanced materials has also highlighted the role of nitrobenzene derivatives. For instance, polymethyl methacrylate-based plastic scintillators, incorporating derivatives similar to 1,3-dinitrobenzene, have been developed for radiation detection. These materials demonstrate the potential of nitrobenzene compounds in enhancing the properties of scintillators, such as their efficiency and stability (V. N. Salimgareeva, S. Kolesov, 2005).
Electrochemical Generation of Carbenes
Electrochemical methods have been explored for generating carbenes and their analogs, with studies indicating the potential involvement of dinitrobenzene derivatives. Such electrochemical reactions offer pathways for creating reactive intermediates, essential for a variety of chemical syntheses, suggesting a utility for 1,3-dinitrobenzene in electrochemical applications (Vladimir A. Petrosyan, M. E. Niyazymbetov, 1989).
Safety And Hazards
properties
IUPAC Name |
1,3-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCYWAQPCXBPJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4, Array | |
Record name | M-DINITROBENZENE | |
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Record name | 1,3-DINITROBENZENE | |
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DSSTOX Substance ID |
DTXSID9024065 | |
Record name | 1,3-Dinitrobenzene | |
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Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
M-dinitrobenzene is a yellow solid with a slight odor. Sinks in water. (USCG, 1999), Pale-white or yellow, crystalline solid; [NIOSH], YELLOW CRYSTALS., Pale-white or yellow solid. | |
Record name | M-DINITROBENZENE | |
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Boiling Point |
556 °F at 756 mmHg (NTP, 1992), 302.8 °C @ 770 mm Hg, 300-303 °C, 572 °F | |
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Flash Point |
302 °F (NIOSH, 2023), 302 °F, 302 °F (CLOSED CUP), 149 °C | |
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Solubility |
0.02 % (NIOSH, 2023), 1 g dissolves in 2000 ml cold water, 320 ml boiling water; 1 g dissolves in 37 ml alcohol, 20 ml boiling alcohol; freely sol in chloroform, ethyl acetate, Very soluble in acetone and ethanol; soluble in ether, In water, 533 mg/l @ 25 °C, Solubility in water: very poor, 0.02% | |
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Density |
1.58 at 64.4 °F (USCG, 1999) - Denser than water; will sink, 1.575 @ 18 °C/4 °C, 1.6 g/cm³, 1.58 | |
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Vapor Density |
5.8 (air= 1 at boiling point of dinitrobenzene) /Dinitrobenzene, all isomers/, Relative vapor density (air = 1): 5.8 | |
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Vapor Pressure |
0.0002 [mmHg], 2X10-4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: | |
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Product Name |
1,3-Dinitrobenzene | |
Color/Form |
Yellowish crystals, Colorless to yellow, rhombic needles or plates, Pale white or yellow, crystalline solid. | |
CAS RN |
99-65-0 | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4017 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-DINITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0691 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Benzene, m-dinitro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/CZ7026F0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
194 °F (NTP, 1992), 89-90 °C, 90 °C, 192 °F | |
Record name | M-DINITROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8572 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-DINITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4017 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-DINITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0691 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | m-Dinitrobenzene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0232.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.